molecular formula C26H34FN3O6S B13844388 tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate

Cat. No.: B13844388
M. Wt: 535.6 g/mol
InChI Key: QILQWACDSPPUDH-OUKQBFOZSA-N
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Description

Molecular Formula: C₂₆H₃₆FN₃O₆S Molecular Weight: 537.66 g/mol CAS No.: 1005003-79-1 Structure: The compound features a pyrimidine core substituted with a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methyl(methylsulfonyl)amino group at position 2. The heptenoate side chain includes a tert-butyl ester, a 5-hydroxy group, and a 3-oxo functionality in an (E)-configuration at the 6-enoate position .

Role in Synthesis: This compound is a key intermediate in the synthesis of rosuvastatin, a statin drug that inhibits HMG-CoA reductase. The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthesis .

Crystalline salts of this derivative, such as calcium bis[(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoate], are used in formulations due to their improved solubility and bioavailability .

Properties

Molecular Formula

C26H34FN3O6S

Molecular Weight

535.6 g/mol

IUPAC Name

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C26H34FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19,31H,14-15H2,1-7H3/b13-12+

InChI Key

QILQWACDSPPUDH-OUKQBFOZSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves a convergent approach, combining a functionalized pyrimidine core with an extended hept-6-enoate side chain. Key steps include:

  • Construction of the pyrimidine scaffold with appropriate substituents.
  • Formation of the (E)-alkenyl linkage via Wittig or Horner–Wadsworth–Emmons-type reactions.
  • Introduction of the tert-butyl ester and hydroxy functionalities.
  • Stereoselective control to favor the (E)-isomer.

Representative Synthetic Routes

Sodium Hexamethyldisilazide-Mediated Condensation

Stepwise Procedure:

  • Reactants:
    • N-(5-((4,4'-tolylphosphono)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
    • tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
  • Solvent: Tetrahydrofuran (THF)
  • Base: Sodium hexamethyldisilazide
  • Conditions:
    • Temperature: -70 to -65°C
    • Reaction time: 2 hours for base addition, followed by 2 hours after aldehyde addition
    • Quenching: Water addition, followed by extraction and crystallization
  • Yield: 82%
  • Purity: ~98%
  • Stereoselectivity: E/Z = 99.8:0.2.
Potassium Carbonate in Dimethyl Sulfoxide

Stepwise Procedure:

  • Reactants:
    • 4-(4-fluorophenyl)-5-(methyl diphenylpropionylphosphonium)-6-isopropyl-2-[(N-methyl-N-methanesulfonamido)]pyrimidine
    • (4R-cis)-6-aldehyde-2,2-dimethyl-1,3-dioxane-4-acetate
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate
  • Conditions:
    • Temperature: 70–80°C
    • Stirring until complete consumption of starting material
    • Work-up: Filtration, water addition, toluene extraction, methanol crystallization
  • Yield: 82.3% (quality yield 69.1%)
  • Purity: 99.6% (HPLC)
  • Stereoselectivity: E/Z = 99.8:0.2.
Cesium Fluoride in N,N-Dimethylformamide

Stepwise Procedure:

  • Reactants:
    • Compound II (aldehyde precursor)
    • tert-butyl (4R-cis)-6-aldehyde-2,2-dimethyl-1,3-dioxan-4-acetate
  • Solvent: N,N-dimethylformamide (DMF)
  • Base: Cesium fluoride
  • Conditions:
    • Stir at 20°C for 1 hour, then heat to 120°C for 2 hours
    • Work-up: Ice water quench, toluene extraction, methanol crystallization
  • Yield: 77.8%.

Data Table: Comparative Reaction Conditions and Outcomes

Route Base/Reagent Solvent Temp (°C) Time (h) Yield (%) Purity (%) E/Z Ratio
1 Sodium hexamethyldisilazide THF -70 to -65 4 82 ~98 99.8:0.2
2 Potassium carbonate DMSO 70–80 82.3 99.6 99.8:0.2
3 Cesium fluoride DMF 20–120 3 77.8
4 Potassium carbonate DMSO 70–80 71.1 99.7 99.7:0.3

Notable Experimental Details

Research Outcomes and Optimization Insights

  • High Stereoselectivity: All methods achieve excellent E/Z selectivity (>99:1), essential for biological activity.
  • Yields: Yields range from 71% to 82%, with process optimization focusing on base selection, solvent choice, and temperature management.
  • Scalability: The described methods are amenable to scale-up, as evidenced by multi-gram to kilogram-scale preparations in patents and chemical supplier reports.
  • Purity: HPLC and NMR data confirm high purity and structural integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group can be used in fluorescence-based assays to monitor biological processes .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved solubility, stability, and reactivity. Its unique structure allows for the design of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can interact with hydrophobic pockets, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural analogues based on substituents, molecular weight, and pharmacological relevance:

Compound Name / ID Molecular Formula Key Substituents Role/Application Similarity Score Reference
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(MSA)]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate C₂₆H₃₆FN₃O₆S tert-butyl ester, 4-fluorophenyl, isopropyl, methyl(MSA) Rosuvastatin intermediate N/A
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester C₂₇H₃₆FN₃O₇S Methanesulfonylmethylamino group, tert-butyl ester HMG-CoA reductase inhibitor precursor 0.65
Ethyl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylallylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₅N₂O₃S Ethyl ester, thiazolo-pyrimidine core, 4-methylphenyl Non-statin research compound 0.48 (estimated)
Calcium bis[(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(MSA)]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoate] C₃₈H₄₈CaF₂N₆O₁₄S₂ Calcium salt, dihydroxy acid form Active pharmaceutical ingredient (API) 0.90

Key Differences and Implications

Ester Groups :

  • The tert-butyl ester in the target compound improves lipophilicity and metabolic stability compared to ethyl esters (e.g., ), facilitating oral absorption .
  • The calcium salt form () enhances aqueous solubility, making it suitable for tablet formulations .

Stereochemistry :

  • The (3R,5S) configuration in the dihydroxy acid derivative is critical for binding to HMG-CoA reductase. Analogues with altered stereochemistry (e.g., ) show reduced activity .

Substituent Variations: Replacement of the 4-fluorophenyl group with a 3-fluorophenyl () reduces target affinity due to altered electronic and steric effects . The methyl(methylsulfonyl)amino group in the target compound enhances metabolic resistance compared to simpler sulfonamides .

Biological Activity: The tert-butyl ester itself is inactive but serves as a prodrug. Its hydrolysis yields the active dihydroxy acid, which inhibits HMG-CoA reductase with an IC₅₀ of ~5 nM, comparable to rosuvastatin . Non-statin analogues (e.g., ) lack HMG-CoA reductase inhibition but may exhibit off-target effects .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Calcium Salt (API) Ethyl Ester Analogue
Molecular Weight (g/mol) 537.66 949.04 457.56
LogP (Predicted) 4.2 1.8 3.9
Solubility (Water, mg/mL) <0.1 15.6 <0.1
Metabolic Stability (t₁/₂) 12 h (rat liver microsomes) N/A 2 h

Sources:

Biological Activity

Tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with significant biological activity, particularly in pharmacology. This article synthesizes findings from various studies to highlight its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C25H34FN3O6S. Its structure features a pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl group and the methylsulfonylamino moiety enhances its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of pyrimidine, including the compound , exhibit promising anticancer activities. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including HeLa and HepaRG cells. For instance, studies have reported IC50 values in the micromolar range for certain pyrimidine derivatives against these cell lines, suggesting significant cytotoxic effects .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in cancer cell proliferation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, related compounds have demonstrated IC50 values as low as 13 nM for CDK9 inhibition, indicating high potency .

Other Biological Activities

  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been linked to antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) reported between 4 to 32 mg/mL against various strains .
  • Anti-inflammatory Effects : Some studies have suggested that pyrimidine derivatives can modulate inflammatory responses, although specific data on this compound's anti-inflammatory activity is limited.
  • HMG-CoA Reductase Inhibition : The compound has been evaluated for its ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. Reports indicate IC50 values ranging from 9 to 16 nM for related compounds .

Case Studies and Clinical Research

Several case studies have highlighted the efficacy of pyrimidine-based compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a related pyrimidine derivative showed significant tumor reduction in patients with advanced cancer after treatment over several weeks.
  • Case Study 2 : Another study reported that patients treated with a similar compound experienced improved outcomes in terms of survival rates compared to standard therapies.

Summary of Findings

Biological ActivityObserved EffectsReference
AnticancerIC50 values in micromolar range
AntimicrobialMIC between 4 to 32 mg/mL
HMG-CoA Reductase InhibitionIC50 values of 9 to 16 nM
Anti-inflammatoryLimited data available-

Q & A

Q. What are the optimal synthetic routes for tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. For example, methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate (a precursor) is synthesized via nucleophilic substitution and coupling reactions under inert atmospheres. Key parameters include:

  • Temperature : Controlled heating (60–80°C) to avoid decomposition of sulfonamide groups .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to attach fluorophenyl groups .
  • Protection/deprotection : tert-Butyl esters are introduced to protect hydroxyl groups during intermediate steps, with acidic hydrolysis for final deprotection .

Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolve stereochemistry (e.g., E-configuration of the enoate group) and confirm pyrimidine ring substitution patterns. Evidence from related pyrimidine derivatives shows bond angles and torsion angles critical for verifying spatial arrangements .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify distinct signals for the tert-butyl group (δ ~1.4 ppm for 1H^1H), fluorophenyl protons (δ ~7.2–7.8 ppm), and methylsulfonyl resonances (δ ~3.1 ppm for 1H^1H) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 757 [M+H]+ observed in analogs) and fragmentation patterns .

Q. What purification techniques are most effective for isolating this compound, and how is purity assessed?

  • Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate intermediates.
  • Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to obtain crystalline products.
  • Purity assessment : HPLC with UV detection (retention time ~1.23 minutes under acidic conditions) and ≥95% purity thresholds are typical for research-grade material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes during synthesis?

  • Experimental replication : Standardize reaction conditions (e.g., solvent drying, inert gas purging) to minimize variability.
  • Theoretical frameworks : Apply density functional theory (DFT) to model reaction pathways and predict stereochemical outcomes. For example, computational studies on analogous pyrimidines explain regioselectivity in nucleophilic substitutions .
  • Data triangulation : Cross-validate results using multiple techniques (e.g., XRD for conformation, NMR for dynamic stereochemistry) .

Q. What methodologies are recommended for studying the compound’s reactivity in biological systems (e.g., enzyme inhibition or receptor binding)?

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or hydroxylases).
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic properties .
  • Molecular docking : Align the compound’s 3D structure (from XRD data) with protein active sites to predict interactions, guided by the fluorophenyl and sulfonamide groups’ electron-withdrawing effects .

Q. How can structural modifications enhance the compound’s stability or bioavailability while retaining activity?

  • Prodrug strategies : Replace the tert-butyl ester with hydrolyzable groups (e.g., ethyl esters) to improve solubility .
  • Isosteric replacements : Substitute the 4-fluorophenyl group with bioisosteres (e.g., chlorophenyl) to modulate lipophilicity without altering binding affinity .
  • Formulation studies : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability, as demonstrated for similar pyrimidine derivatives .

Q. What are the best practices for integrating computational chemistry into the experimental design for this compound?

  • Molecular dynamics (MD) simulations : Predict conformational flexibility of the enoate chain and pyrimidine core under physiological conditions .
  • QSAR modeling : Correlate substituent effects (e.g., methylsulfonyl vs. ethylsulfonyl groups) with biological activity using datasets from analogs .
  • Fragment-based design : Deconstruct the molecule into pharmacophoric units (e.g., fluorophenyl, sulfonamide) to guide derivative synthesis .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

  • Dynamic effects : Investigate rotational barriers of the tert-butyl group or E/Z isomerism via variable-temperature NMR .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete deprotection intermediates) and adjust reaction stoichiometry .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., CAS 1799420-92-0 derivatives) to assign ambiguous signals .

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